3-Bromopyrazine-2-sulfonamide
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Overview
Description
3-Bromopyrazine-2-sulfonamide is an organic compound with the molecular formula C4H4BrN3O2S It is a derivative of pyrazine, characterized by the presence of a bromine atom at the third position and a sulfonamide group at the second position
Mechanism of Action
Target of Action
3-Bromopyrazine-2-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, a crucial component for DNA synthesis in bacteria . .
Mode of Action
Sulfonamides, including this compound, are structural analogues of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . They act as competitive inhibitors, binding to the active site of the enzyme dihydropteroate synthetase, thereby preventing the incorporation of PABA into the folic acid molecule . This inhibits the production of folic acid, leading to a deficiency in the bacterial cell, which in turn inhibits DNA synthesis and bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the production of dihydrofolic acid, a precursor to folic acid . This leads to a decrease in the availability of folic acid, which is essential for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, an essential component for DNA synthesis, this compound prevents the replication of bacterial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound .
Biochemical Analysis
Biochemical Properties
The existing data is insufficient to provide a detailed description of these interactions .
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrazine-2-sulfonamide typically involves the bromination of pyrazine derivatives followed by sulfonamide formation. One common method includes the reaction of pyrazine with bromine in the presence of a suitable catalyst to introduce the bromine atom. Subsequently, the brominated pyrazine undergoes sulfonamide formation through the reaction with sulfonamide reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of pyrazine-2-sulfonic acid derivatives.
Reduction: Formation of 3-aminopyrazine-2-sulfonamide.
Substitution: Formation of azido or cyano derivatives of pyrazine.
Scientific Research Applications
3-Bromopyrazine-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
3-Chloropyrazine-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
3-Iodopyrazine-2-sulfonamide: Contains an iodine atom instead of bromine.
2-Bromopyrazine-3-sulfonamide: Bromine and sulfonamide groups are positioned differently.
Uniqueness: 3-Bromopyrazine-2-sulfonamide is unique due to the specific positioning of the bromine and sulfonamide groups, which can influence its reactivity and biological activity. The presence of bromine can also enhance the compound’s ability to participate in certain chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromopyrazine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNUWYKVJYQXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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